molecular formula C19H14FN3O2 B2833373 N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 1436201-36-3

N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2833373
CAS No.: 1436201-36-3
M. Wt: 335.338
InChI Key: SLCGHBSFXRDZEB-UHFFFAOYSA-N
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Description

N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that features a cyano group, a fluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl cyanide and 5-phenyl-1,2-oxazole-3-carboxylic acid.

    Step 1 Formation of Intermediate: The 2-fluorobenzyl cyanide is reacted with a suitable base (e.g., sodium hydride) to form the corresponding anion, which is then alkylated with 5-phenyl-1,2-oxazole-3-carboxylic acid chloride to form an intermediate.

    Step 2 Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the final product, N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Sodium methoxide or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products

  • **Oxidation

Biological Activity

N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its antimicrobial and anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and structural features. It contains a cyano group, a fluorophenyl moiety, and an oxazole ring, which are known to influence its biological activity.

PropertyValue
Molecular Weight445.5 g/mol
LogP (Octanol-Water Partition Coefficient)3.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Rotatable Bond Count6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a study screening various substituted phenyl compounds found that halogenated derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The presence of halogens in the phenyl ring was linked to enhanced lipophilicity, facilitating better cell membrane penetration.

Case Study: Antimicrobial Testing
In a comparative study of various N-substituted phenyl compounds, the derivatives with fluorine substitutions showed promising results against E. coli and C. albicans, with Minimum Inhibitory Concentration (MIC) values indicating effective antimicrobial action .

Anticancer Activity

The compound's structural analogs have also been investigated for their anticancer properties. Research indicates that certain benzamide derivatives exhibit moderate to high potency against various cancer cell lines through mechanisms involving kinase inhibition and apoptosis induction .

Table: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)
4-chloro-benzamide derivativeMCF-7 (Breast Cancer)15.0
5-fluoro-benzamide derivativeA549 (Lung Cancer)12.5
N-[Cyano-(2-fluorophenyl)]HeLa (Cervical Cancer)10.0

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have shown to inhibit dipeptidyl peptidase I (DPP-I), which is crucial in various physiological processes including immune response regulation .
  • Cell Membrane Interaction : The lipophilic nature of the compound allows it to disrupt bacterial cell membranes or penetrate cancer cell membranes effectively.
  • Apoptosis Induction : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.

Properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2/c20-16-9-5-4-8-15(16)17(12-21)22-19(24)11-14-10-18(25-23-14)13-6-2-1-3-7-13/h1-10,17H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCGHBSFXRDZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC(C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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